molecular formula C4H5N5 B1315754 3,5-diamino-1H-pyrazole-4-carbonitrile CAS No. 6844-58-2

3,5-diamino-1H-pyrazole-4-carbonitrile

Cat. No.: B1315754
CAS No.: 6844-58-2
M. Wt: 123.12 g/mol
InChI Key: UKASYLSHAZSEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diamino-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C4H5N5. It is characterized by the presence of two amino groups at positions 3 and 5, a pyrazole ring, and a nitrile group at position 4.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization .

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions, particularly at the amino groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Diamino-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-diamino-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: 3,5-Diamino-1H-pyrazole-4-carbonitrile is unique due to the presence of both amino groups and a nitrile group on the pyrazole ring. This combination of functional groups provides it with distinct reactivity and versatility in synthetic applications .

Biological Activity

3,5-Diamino-1H-pyrazole-4-carbonitrile (CAS Number: 6844-58-2) is a nitrogen-rich organic compound belonging to the pyrazole family. This compound has garnered significant attention in pharmaceutical research due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The structure of this compound features a pyrazole ring with amino groups at the 3 and 5 positions and a carbonitrile group at the 4 position. Its molecular weight is approximately 165.20 g/mol. The compound is typically encountered in solid form and requires careful handling due to potential hazards associated with its chemical properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In one study, derivatives of this compound were identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. The most effective derivative significantly reduced the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis through mechanisms involving the phosphorylation of retinoblastoma protein and RNA polymerase II .

Table 1: Summary of Anticancer Activities

CompoundActivityMechanism
This compoundCDK inhibitionInduces apoptosis via phosphorylation pathways
4-Arylazo derivativesModerate potency against CDK2Competitive inhibition observed in enzyme kinetics studies

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. A series of pyrazole derivatives were synthesized and evaluated against Mycobacterium tuberculosis (M.tb), demonstrating significant antimycobacterial activity with IC50 values comparable to standard treatments like Rifampicin . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance its bioactivity.

Table 2: Antimicrobial Activity Against M.tb

CompoundIC50 (μM)Standard
This compound12.5 ± 0.61Rifampicin (0.8 ± 0.70)
Various derivativesVaries based on structureN/A

Anti-biofilm Activity

Recent studies have identified this compound derivatives as potential anti-biofilm agents against Pseudomonas aeruginosa. These compounds were shown to significantly reduce cyclic di-GMP levels, a key signaling molecule in biofilm formation, thereby inhibiting biofilm development by more than 70% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for several kinases, disrupting their normal function and leading to downstream effects that inhibit cell proliferation.
  • Biofilm Disruption : By reducing cyclic di-GMP levels, it interferes with bacterial signaling pathways essential for biofilm formation.
  • Induction of Apoptosis : The activation of tumor suppressor proteins such as p53 indicates a mechanism by which these compounds can induce programmed cell death in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of various analogs of this compound. Researchers conducted extensive SAR studies leading to the identification of more potent derivatives with enhanced selectivity towards specific CDKs. Functional assays demonstrated that these compounds could effectively inhibit tumor growth in vivo models .

Properties

IUPAC Name

3,5-diamino-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKASYLSHAZSEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557327
Record name 3,5-Diamino-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6844-58-2
Record name 3,5-Diamino-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-diamino-1H-pyrazole-4-carbonitrile
Reactant of Route 2
3,5-diamino-1H-pyrazole-4-carbonitrile
Reactant of Route 3
3,5-diamino-1H-pyrazole-4-carbonitrile
Reactant of Route 4
3,5-diamino-1H-pyrazole-4-carbonitrile
Reactant of Route 5
3,5-diamino-1H-pyrazole-4-carbonitrile
Reactant of Route 6
3,5-diamino-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.